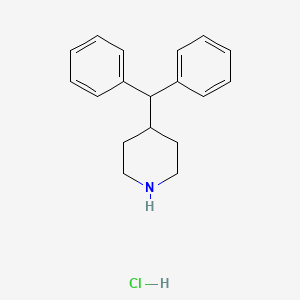
4-(Diphenylmethyl)piperidine hydrochloride
Cat. No. B8678176
M. Wt: 287.8 g/mol
InChI Key: FBFJHRCUWSESSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06492364B1
Procedure details


4-diphenylmethylenepiperidine hydrochloride (6.21 g) was added to methanol (30 ml) and the atmosphere was replaced with argon. To the mixture, 10% palladium-carbon (1.54 g) and a small amount,of concentrated hydrochloric acid were added and the atmosphere was replaced with hydrogen, followed by allowing the mixture to react at 3.5 atm at room temperature for 10.5 hours. Then 10% palladium-carbon was removed through Celite and the filtrate was concentrated. The residue was again dissolved in methanol (30 ml) and 10% palladium-carbon (10 g) and a small amount of hydrochloric acid were added. The atmosphere was replaced with hydrogen, and the mixture was allowed to react at 3.5 atm at room temperature for 21 hours. The reaction mixture was filtered through Celite and the filtrate was concentrated, followed by recrystallizing the residue from methanol/ether to obtain 2.38g of 4-diphenylmethylpiperidine hydrochloride. Yield: 38%.
Name
4-diphenylmethylenepiperidine hydrochloride
Quantity
6.21 g
Type
reactant
Reaction Step One




Name
palladium-carbon
Quantity
1.54 g
Type
catalyst
Reaction Step Three

Yield
38%
Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[C:2]1([C:8]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[H][H]>[C].[Pd].CO>[ClH:1].[C:2]1([CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,4.5,7.8|
|
Inputs


Step One
|
Name
|
4-diphenylmethylenepiperidine hydrochloride
|
|
Quantity
|
6.21 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C(=C1CCNCC1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
palladium-carbon
|
|
Quantity
|
1.54 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at 3.5 atm at room temperature for 10.5 hours
|
|
Duration
|
10.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then 10% palladium-carbon was removed through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was again dissolved in methanol (30 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
10% palladium-carbon (10 g) and a small amount of hydrochloric acid were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at 3.5 atm at room temperature for 21 hours
|
|
Duration
|
21 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by recrystallizing the residue from methanol/ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C(C1CCNCC1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.38 g | |
| YIELD: PERCENTYIELD | 38% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
